1-Bromo-4-(difluoromethoxy)-2-methylbenzene
Overview
Description
“1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is an organic compound with the molecular formula C7H5BrF2O . It is a liquid in physical form .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is 1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is a liquid . The molecular weight of the compound is 253.04 .
Scientific Research Applications
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is used in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and Pd-catalysts .
- Methods of Application or Experimental Procedures : The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was studied. The use of only 1 mol% Pd(OAc) 2 catalyst promoted very efficiently such reactions .
- Results or Outcomes : From benzothiophene and 1-bromo-4-(difluoromethoxy)benzene, the C2-arylated products were obtained .
Safety And Hazards
The safety data sheet for a related compound, “4-(Difluoromethoxy)bromobenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUXVIMMCHNFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(difluoromethoxy)-2-methylbenzene | |
CAS RN |
1021172-76-8 | |
Record name | 1-bromo-4-(difluoromethoxy)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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